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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221

For Researchers, Scientists, and Drug Development Professionals

BMS-564929 is a potent and selective androgen receptor modulator (SARM) that has
demonstrated significant anabolic effects in muscle and bone with reduced activity in
reproductive tissues.[1][2] This guide provides a comprehensive comparison of BMS-564929's
cross-reactivity with other key steroid hormone receptors, supported by experimental data and
detailed methodologies.

Quantitative Analysis of Receptor Binding and
Functional Activity

BMS-564929 exhibits high-affinity binding to the androgen receptor (AR) and demonstrates
substantial selectivity over other steroid receptors. The following table summarizes the binding
affinities and functional potencies of BMS-564929 for various steroid receptors.
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Experimental Protocols

The data presented above was generated using the following key experimental methodologies:

Radioligand Competition Binding Assays

The binding affinity of BMS-564929 to various steroid receptors was determined using
radioligand competition binding assays.

» Androgen Receptor (AR): Human cancer epithelial breast cell lines (MDA MB-453), which
endogenously express AR, were used. The assay involved incubating varying concentrations
of BMS-564929 with the cells in the presence of a radiolabeled androgen,
[BH]dihydrotestosterone ([BH]DHT), for 2 hours at room temperature. The ability of BMS-
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564929 to displace the radioligand from the receptor was measured to determine its binding
affinity (Ki).[3]

Progesterone Receptor (PR): Human cancer epithelial breast cell lines (T47D), which
endogenously express PR, were utilized. Similar to the AR assay, various concentrations of
BMS-564929 were incubated with these cells and a radiolabeled progestin,
[3H]progesterone, for 2 hours at room temperature to assess competitive binding.[3]

Estrogen Receptors (ERa and ERp): For ERa and ER, fusion proteins of the ligand-binding
domain (LBD) expressed in Escherichia coli were used. Binding reactions were conducted
by incubating the ERa and ER[3 LBDs with BMS-564929 and the radiolabeled estrogen,
[BH]EZ2, for 2 hours at room temperature.[3]

Mineralocorticoid Receptor (MR): Specific binding to the MR was evaluated using a
competition binding assay with kidney cytosolic preparations from adrenalectomized rats.
These preparations were incubated with BMS-564929 and the radiolabeled
mineralocorticoid, [*H]aldosterone, for 2 hours on ice. To prevent non-specific binding to the
glucocorticoid receptor (GR), an excess of mifepristone (RU486) was included in the
reaction.[3]

Functional Transactivation Assays

The functional activity (agonist or antagonist) of BMS-564929 at the different steroid receptors
was assessed using functional transactivation assays.

Androgen Receptor (AR): Mouse myoblast (C2C12) and rat prostate epithelial (PEC) cell
lines, both stably transfected with the rat AR and an androgen-specific response element
(ARE)-driven luciferase reporter gene, were used. Cells were treated with varying
concentrations of BMS-564929, and the resulting luciferase activity was measured to
determine the potency (EC50) of the compound.[1]

Other Steroid Receptors (ERa, ERB, GR, MR, PR): For ERaq, ER[, GR, MR, and PR,
functional transactivation assays were performed at concentrations of BMS-564929 up to 30
MM. No measurable agonist or antagonist activity was detected for BMS-564929 at any of
these receptors.[3]
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Visualizing Experimental Workflow and Signaling
Pathways

To further clarify the experimental process and the biological context of BMS-564929's activity,
the following diagrams are provided.
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Caption: Workflow for Radioligand Competition Binding Assay.
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Caption: BMS-564929 Signaling and Cross-Reactivity Profile.

In summary, BMS-564929 is a highly selective agonist for the androgen receptor with minimal
to no cross-reactivity with other major steroid hormone receptors at physiologically relevant
concentrations. This high selectivity underscores its potential for therapeutic applications where
targeted androgenic effects are desired with a reduced risk of side effects associated with the

activation of other steroid receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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